1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid
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Overview
Description
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid is a chiral phosphite ligand derived from tartaric acid. This compound is notable for its application in asymmetric catalysis, particularly in the Cu-catalyzed conjugate addition of diethylzinc to cyclic enones .
Preparation Methods
The synthesis of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves several steps:
Starting Materials: The synthesis begins with tartaric acid and binaphthyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane and catalysts like copper salts.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and enantioselectivity.
Chemical Reactions Analysis
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Common reagents include diethylzinc and copper salts, with reaction conditions often involving low temperatures and inert atmospheres.
Major Products: The major products formed from these reactions are typically enantioenriched compounds, useful in various asymmetric synthesis applications.
Scientific Research Applications
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves its role as a chiral ligand:
Comparison with Similar Compounds
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid can be compared with other similar chiral phosphite ligands:
Properties
Molecular Formula |
C51H33NO8P2 |
---|---|
Molecular Weight |
849.8 g/mol |
IUPAC Name |
1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C51H33NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-29,48-49H,30H2 |
InChI Key |
FNTBEKCSCFRGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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